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molecular formula C6H5BrOS B183253 4-Bromo-5-methylthiophene-2-carbaldehyde CAS No. 29421-75-8

4-Bromo-5-methylthiophene-2-carbaldehyde

Cat. No. B183253
M. Wt: 205.07 g/mol
InChI Key: NXBRLTKLAXZRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492405B2

Procedure details

A mixture of 4-bromo-5-methylthiophene-2-carbaldehyde (6.0 g), ethylene glycol (100 mL), p-toluenesulfonic acid (2 mL) and toluene (100 mL) was heated under reflux for 5 hr with a Dean-Stark trap. The reaction mixture was washed with water and saturated brine, and the obtained organic layer was dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography to give 2-(4-bromo-5-methyl-2-thienyl)-1,3-dioxolane (6.96 g, yield 93%) as a yellow oil from a fraction eluted with ethyl acetate-hexane (1:5, volume ratio).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[O:9])[S:5][C:6]=1[CH3:7].[CH2:10](O)[CH2:11][OH:12].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]2[O:12][CH2:11][CH2:10][O:9]2)[S:5][C:6]=1[CH3:7]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C=C(SC1C)C=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
2 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hr with a Dean-Stark trap
Duration
5 h
WASH
Type
WASH
Details
The reaction mixture was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the obtained organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1C)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 6.96 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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